molecular formula C18H17F3N6O4S B2944390 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1005291-96-2

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2944390
CAS RN: 1005291-96-2
M. Wt: 470.43
InChI Key: YGLSFDFJAYFVPG-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F3N6O4S and its molecular weight is 470.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Synthesis for Anti-inflammatory and Analgesic Activities : Compounds derived from similar chemical scaffolds have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds have been tested as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, displaying significant inhibitory activity, analgesic, and anti-inflammatory effects in various assays, indicating their potential application in designing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain derivatives with structural similarities have shown appreciable cytotoxic activity against a range of cancer cell lines, highlighting their potential as leads for developing new anticancer agents. This demonstrates the value of these compounds in medicinal chemistry research aimed at discovering novel therapies for cancer (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Synthesis of Heterocyclic Compounds

  • Development of Broad-Spectrum Antibiotics : The utilization of protective groups in the synthesis of semisynthetic beta-lactam antibiotics demonstrates the chemical versatility and potential pharmaceutical applications of compounds with related structures. These methodologies enable the attachment of various functional groups, yielding antibiotics with notable activity against resistant strains of bacteria, such as Pseudomonas aeruginosa (Woo, 1981).

  • Antimicrobial Activities of Thiazole Derivatives : The synthesis of new thiazole and fused derivatives with potential antimicrobial activities against bacterial and fungal isolates illustrates the application of these compounds in addressing the need for new antimicrobials. Such research is crucial in the face of rising antibiotic resistance and the ongoing search for more effective antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O4S/c1-26-17(23-24-25-26)32-10-12-7-14(28)15(30-2)8-27(12)9-16(29)22-11-3-5-13(6-4-11)31-18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLSFDFJAYFVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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